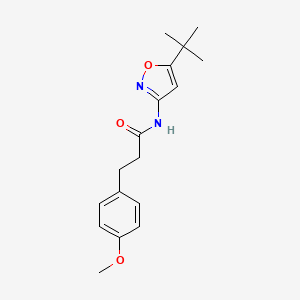
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide, also known as A-438079, is a selective antagonist of P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are expressed in various tissues, including the immune system, nervous system, and bone. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide is a selective antagonist of P2X7 receptors, which are ion channels that are activated by extracellular ATP. P2X7 receptors are expressed in various tissues, including the immune system, nervous system, and bone. Activation of P2X7 receptors leads to the influx of calcium ions and the release of pro-inflammatory cytokines. This compound blocks the activation of P2X7 receptors, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a preclinical study, this compound was shown to reduce neuropathic pain in rats by blocking P2X7 receptors. This compound has also been shown to inhibit the growth of multiple myeloma cells by inducing apoptosis. This compound has been studied for its potential use in the treatment of inflammatory bowel disease and osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its selectivity for P2X7 receptors, which allows for more specific targeting of these receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Direcciones Futuras
There are several future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide. One direction is the continued investigation of its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. Another direction is the development of more potent and selective P2X7 receptor antagonists for use in lab experiments and potential clinical applications. Additionally, the mechanisms underlying the effects of this compound on P2X7 receptors and other cellular pathways should be further elucidated to better understand its potential therapeutic applications.
Métodos De Síntesis
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of tert-butylacetic acid with thionyl chloride to form tert-butylacetyl chloride. The second step involves the reaction of tert-butylacetyl chloride with 3-(4-methoxyphenyl)propan-1-amine to form tert-butyl N-(3-(4-methoxyphenyl)propan-1-yl)acetamide. The third step involves the reaction of tert-butyl N-(3-(4-methoxyphenyl)propan-1-yl)acetamide with hydroxylamine hydrochloride to form this compound.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and cancer. In a preclinical study, this compound was shown to reduce neuropathic pain in rats by blocking P2X7 receptors. In another study, this compound was shown to inhibit the growth of multiple myeloma cells by inducing apoptosis. This compound has also been studied for its potential use in the treatment of inflammatory bowel disease and osteoporosis.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)14-11-15(19-22-14)18-16(20)10-7-12-5-8-13(21-4)9-6-12/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVLNFZIVGVKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
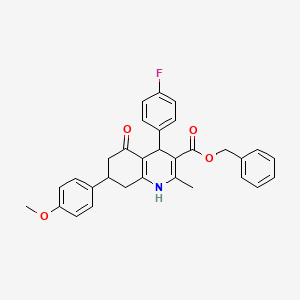
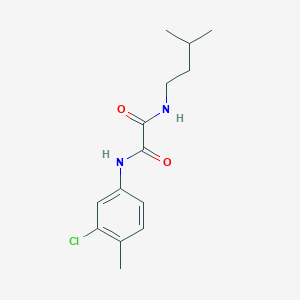
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)
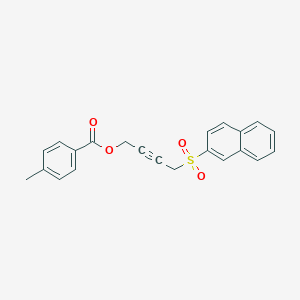
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
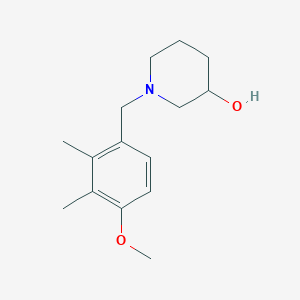
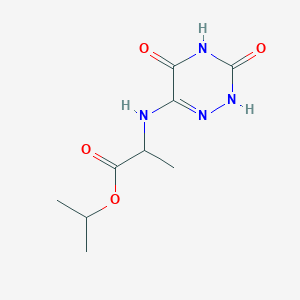
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
